![molecular formula C8H5NO3 B026328 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole CAS No. 106253-12-7](/img/structure/B26328.png)
6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole is an organic compound that has gained significant attention in the scientific research community due to its potential biomedical applications. This compound has a unique structure that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or signaling pathways involved in various biological processes.
Biochemische Und Physiologische Effekte
6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This compound has also been found to induce apoptosis in cancer cells and inhibit viral replication. Additionally, 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole has been shown to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole in lab experiments is its unique structure, which allows for the study of specific biological processes. This compound has also been found to exhibit low toxicity and high stability, making it a suitable candidate for drug development. However, one limitation of using 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
1. Further studies are needed to fully understand the mechanism of action of 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole and its potential targets in various biological processes.
2. The development of novel derivatives of 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole with improved solubility and pharmacokinetic properties.
3. The investigation of the potential use of 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole in the treatment of neurodegenerative diseases.
4. The evaluation of the safety and efficacy of 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole in clinical trials for the treatment of various diseases.
5. The study of the potential use of 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole in combination with other drugs for synergistic effects.
6. The investigation of the potential use of 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole in the development of novel antiviral therapies.
Conclusion:
6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole is a promising compound that has potential biomedical applications. Its unique structure and various biochemical and physiological effects make it a suitable candidate for drug development. Further studies are needed to fully understand the mechanism of action and potential targets of this compound, as well as its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis method for 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of an acid catalyst. The resulting product is then treated with acetic anhydride and sodium acetate to yield the final compound. This method has been optimized to produce high yields of pure 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole.
Wissenschaftliche Forschungsanwendungen
6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole has been extensively studied for its potential biomedical applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. In addition, this compound has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
106253-12-7 |
|---|---|
Produktname |
6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole |
Molekularformel |
C8H5NO3 |
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
[1,3]dioxolo[4,5-f][1,2]benzoxazole |
InChI |
InChI=1S/C8H5NO3/c1-5-3-9-12-6(5)2-8-7(1)10-4-11-8/h1-3H,4H2 |
InChI-Schlüssel |
KJSISJFODOOKNG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C=NO3 |
Kanonische SMILES |
C1OC2=C(O1)C=C3C(=C2)C=NO3 |
Synonyme |
[1,3]Dioxolo[4,5-f]-1,2-benzisoxazole(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



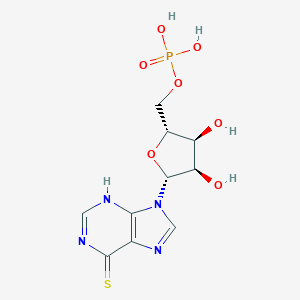

![4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide](/img/structure/B26257.png)


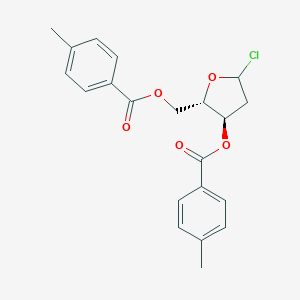

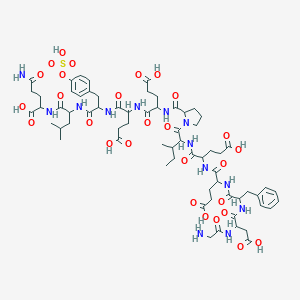
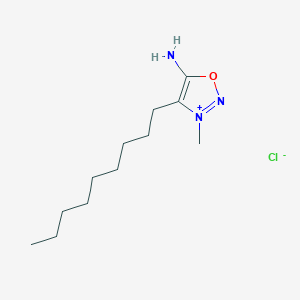
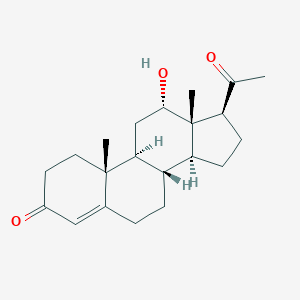
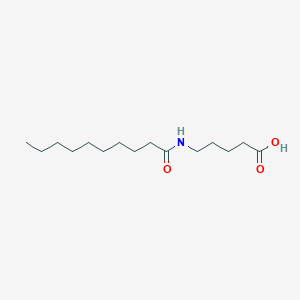
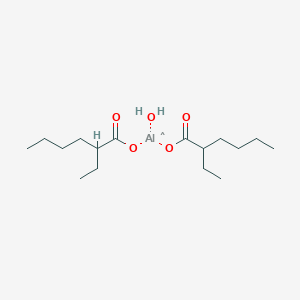
![N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B26284.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)